Technical Whitepaper: Physical and Chemical Profiling of 2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile
Technical Whitepaper: Physical and Chemical Profiling of 2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile
Abstract
2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile is a highly versatile bicyclic scaffold utilized in advanced organic synthesis and medicinal chemistry. As a privileged pharmacophore, the dihydrobenzofuran core provides a rigid structural framework, while the orthogonal reactivity of its functional groups—specifically the C4-methoxy and C2-acetonitrile moieties—allows for precise, late-stage functionalization. This technical guide outlines the physicochemical properties, core reactivity pathways, and field-proven experimental protocols required to manipulate this compound effectively.
Introduction & Structural Elucidation
The compound 2-(4-methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile (CAS: 1443979-63-2) is an essential intermediate in the synthesis of complex therapeutics[1]. The molecule features a 2,3-dihydrobenzofuran core, a motif frequently found in biologically active natural products and synthetic pharmaceuticals targeting the central nervous system (CNS)[2].
Structurally, the presence of a methoxy group at the C4 position provides electron density to the aromatic system, influencing the molecule's oxidative metabolism and receptor-binding profile. Concurrently, the acetonitrile side chain at the C2 position serves as a highly reactive handle for downstream synthetic transformations, such as reduction to an amine, hydrolysis to an acid, or nucleophilic addition[3].
Physicochemical Properties
Understanding the baseline physicochemical properties of this compound is critical for predicting its pharmacokinetic behavior and optimizing reaction conditions[4]. The predicted XLogP value of 1.7 suggests moderate lipophilicity, making it an excellent candidate for CNS-targeted drug development where blood-brain barrier (BBB) penetration is required[5].
| Property | Value |
| Chemical Name | 2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile |
| CAS Number | 1443979-63-2 |
| PubChem CID | 71758593 |
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| Exact Mass | 189.07898 Da |
| Predicted XLogP | 1.7 |
| SMILES | COC1=CC=CC2=C1CC(O2)CC#N |
Chemical Reactivity & Mechanistic Pathways
The strategic value of 2-(4-methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile lies in its orthogonal reactivity sites. The molecule can undergo several highly specific transformations without disrupting the core dihydrobenzofuran ring[3].
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Nitrile Reduction: The -C≡N group can be reduced to a primary amine, serving as a precursor for amide-linked pharmacophores (e.g., melatonin receptor agonists).
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Ether Cleavage: The C4-methoxy group can be selectively demethylated to yield a phenol, opening pathways for cross-coupling or etherification.
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Core Oxidation: The 2,3-dihydrobenzofuran system can be oxidized (dehydrogenated) to a fully aromatic benzofuran using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Fig 1: Primary synthetic transformation pathways of the core dihydrobenzofuran compound.
Experimental Methodologies (Self-Validating Protocols)
As an application scientist, I emphasize that protocol design must account for the specific electronic and steric environment of the substrate. The following workflows are designed with internal causality checks to ensure high yield, purity, and safety.
Protocol A: Chemoselective Nitrile Reduction to Primary Amine
Objective: Convert the acetonitrile group to an ethylamine side chain without cleaving the dihydrobenzofuran ether linkage. Causality Check: Lithium aluminum hydride (LiAlH₄) is selected over catalytic hydrogenation (H₂/Pd-C). While Pd-C is milder, the benzylic C-O bond in the dihydrobenzofuran ring is highly susceptible to hydrogenolysis under pressurized H₂, which would lead to unwanted ring-opening.
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Preparation: Flame-dry a round-bottom flask and purge with Argon. (Rationale: LiAlH₄ is highly moisture-sensitive; ambient water will rapidly degrade the reagent into insoluble aluminum hydroxides).
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Solvation: Dissolve 1.0 eq of 2-(4-methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile in anhydrous THF (0.2 M concentration).
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Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 2.0 eq of LiAlH₄ (1.0 M in THF) dropwise over 15 minutes. (Rationale: The dropwise addition controls the highly exothermic hydride transfer).
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor complete consumption of the starting material via TLC (Hexanes/EtOAc 7:3).
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Quenching (Critical Step): Cool the reaction back to 0 °C. Apply the Fieser method: For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O. (Rationale: This specific sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid, avoiding the formation of an intractable emulsion that traps the product).
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Isolation: Filter the mixture through a pad of Celite, wash with EtOAc, and concentrate the filtrate under reduced pressure to yield the primary amine.
Fig 2: Step-by-step experimental workflow for the chemoselective reduction of the nitrile group.
Protocol B: Ether Cleavage via Boron Tribromide
Objective: Demethylate the C4-methoxy group to yield the corresponding phenol for further functionalization. Causality Check: Boron tribromide (BBr₃) is a powerful Lewis acid. The reaction must be initiated at strictly -78 °C. At higher temperatures, BBr₃ may coordinate with the oxygen atom of the dihydrobenzofuran ring, leading to irreversible ring-opening and polymerization.
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Preparation: Dissolve the substrate in anhydrous Dichloromethane (DCM) under Argon and cool to -78 °C (Dry ice/acetone bath).
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Addition: Slowly add 1.5 eq of BBr₃ (1.0 M in DCM). The solution will typically turn a deep yellow/brown as the Lewis acid-base complex forms.
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Reaction: Stir at -78 °C for 1 hour, then gradually allow the flask to warm to room temperature over 2 hours.
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Quenching: Cool back to 0 °C and carefully quench with anhydrous Methanol. (Rationale: Methanol reacts with excess BBr₃ to form volatile trimethyl borate and HBr, safely neutralizing the reagent).
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Workup: Wash with saturated NaHCO₃ to neutralize the generated HBr, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.
Applications in Medicinal Chemistry
The benzofuran and dihydrobenzofuran classes are privileged structures in pharmacology, exhibiting antibacterial, antifungal, anti-inflammatory, and anti-tumor activities[2]. The specific substitution pattern of 2-(4-methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile makes it an ideal precursor for synthesizing rigidified analogs of biogenic amines.
For instance, functionalizing the C2 position with an alkylamine mimics the tryptamine backbone, which is highly relevant for targeting G-protein coupled receptors (GPCRs), particularly melatonin (MT1/MT2) and serotonin (5-HT) receptors. Furthermore, the C4-methoxy group can modulate the electron density of the aromatic ring, influencing both target binding affinity and oxidative metabolic stability (e.g., CYP450 resistance).
Safety, Handling, and GHS Classification
Handling this compound requires strict adherence to standard laboratory safety protocols due to its toxicological profile[1]. The nitrile group and the aromatic core present specific hazards that must be mitigated through engineering controls and personal protective equipment (PPE).
| Hazard Class | GHS Code | Description | Mitigation Strategy |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled. | Handle exclusively inside a certified chemical fume hood. Wear nitrile gloves and a lab coat. |
| Skin Irritation | H315 | Causes skin irritation. | Immediate washing with soap and water upon contact. |
| Eye Irritation | H319 | Causes serious eye irritation. | Use tightly fitting safety goggles. |
| STOT SE 3 | H336 | May cause drowsiness or dizziness. | Ensure robust laboratory ventilation; avoid aerosolizing the solid. |
References
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2-(4-methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile - NextSDS. NextSDS Substance Database. 6
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2-(4-methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile | CAS 1443979-63-2. American Elements. 4
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2-(4-methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile (C11H11NO2). PubChemLite / Université du Luxembourg. 5
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Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. 3
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Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - NIH. 2
Sources
- 1. nextsds.com [nextsds.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. americanelements.com [americanelements.com]
- 5. PubChemLite - 2-(4-methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. nextsds.com [nextsds.com]
